molecular formula C7H4FNS B12067273 2-Fluoro-4-sulfanylbenzonitrile

2-Fluoro-4-sulfanylbenzonitrile

Cat. No.: B12067273
M. Wt: 153.18 g/mol
InChI Key: CHQUTFVGYOCGMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-4-sulfanylbenzonitrile is an organic compound with the molecular formula C7H4FNS It is a derivative of benzonitrile, where the benzene ring is substituted with a fluorine atom at the second position and a sulfanyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-sulfanylbenzonitrile can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 2-fluorobenzonitrile with thiol reagents under basic conditions. For example, 2-fluorobenzonitrile can be reacted with sodium hydrosulfide (NaHS) in the presence of a base such as sodium hydroxide (NaOH) to yield this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar nucleophilic substitution reactions. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and the concentration of reactants. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-sulfanylbenzonitrile undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Fluoro-4-sulfanylbenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-4-sulfanylbenzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfanyl group can form covalent bonds with nucleophilic residues in proteins, while the fluorine atom can influence the compound’s binding affinity and selectivity. The nitrile group can participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

2-Fluoro-4-sulfanylbenzonitrile can be compared with other similar compounds such as:

Properties

Molecular Formula

C7H4FNS

Molecular Weight

153.18 g/mol

IUPAC Name

2-fluoro-4-sulfanylbenzonitrile

InChI

InChI=1S/C7H4FNS/c8-7-3-6(10)2-1-5(7)4-9/h1-3,10H

InChI Key

CHQUTFVGYOCGMI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S)F)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.